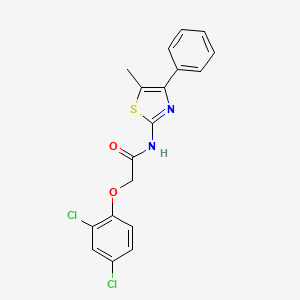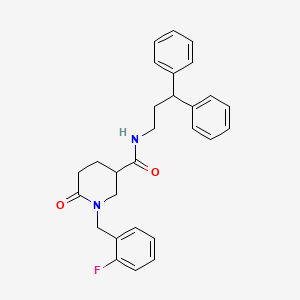
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, also known as DMTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMTA is a derivative of the herbicide 2,4-D, and it has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, cardiovascular research, and neurobiology. In cancer research, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have cytotoxic effects on several cancer cell lines, including breast cancer and leukemia. In cardiovascular research, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have vasodilatory effects and to protect against ischemic injury. In neurobiology, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective effects and to improve cognitive function.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of protein synthesis and the disruption of cellular membranes. 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to disrupt the integrity of cell membranes. These effects may contribute to the cytotoxic and neuroprotective effects of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its cytotoxic and neuroprotective effects, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have anti-inflammatory effects, to inhibit angiogenesis, and to modulate the immune system. These effects may have potential applications in the treatment of a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders.
実験室実験の利点と制限
One of the advantages of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide for laboratory experiments is its relatively low cost and ease of synthesis. 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is its cytotoxicity, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide research. One area of interest is the development of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide analogs with improved cytotoxicity profiles. Another area of interest is the investigation of the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which could provide insights into its potential therapeutic applications. Additionally, the potential applications of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in the treatment of autoimmune disorders and other inflammatory diseases warrant further investigation.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves several steps, including the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This compound is then reacted with 5-methyl-4-phenyl-1,3-thiazol-2-amine to produce the final product, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is relatively straightforward and can be carried out on a large scale.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-11-17(12-5-3-2-4-6-12)22-18(25-11)21-16(23)10-24-15-8-7-13(19)9-14(15)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBBRUHQKWJZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenoxy)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B6122922.png)
![1-(2-methoxy-4-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122929.png)


![7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![3-methoxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B6122988.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![N-{3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B6122993.png)
![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)